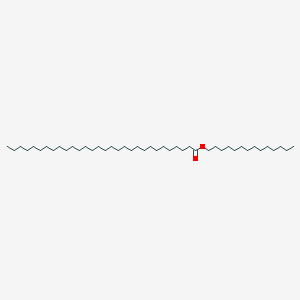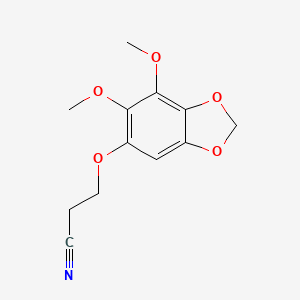
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a benzodioxole ring substituted with methoxy groups at positions 6 and 7. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- typically involves the reaction of 6,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under specific reaction conditions. One common method involves the use of a base-catalyzed nucleophilic substitution reaction, where the benzodioxole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride or potassium tert-butoxide in DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated or alkoxylated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s nitrile group and benzodioxole ring allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- can be compared with other similar compounds, such as:
3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Contains a hydroxyprop-2-enal group instead of a nitrile group.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features a propanamine group instead of a nitrile group.
The uniqueness of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
96573-23-8 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
3-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C12H13NO5/c1-14-10-8(16-5-3-4-13)6-9-11(12(10)15-2)18-7-17-9/h6H,3,5,7H2,1-2H3 |
Clave InChI |
WVICZEMNZQXHRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1OC)OCO2)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


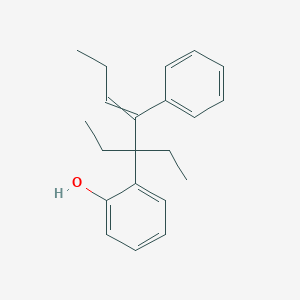
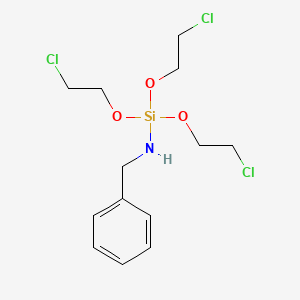


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
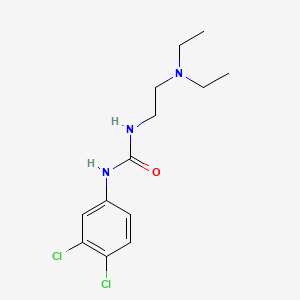

![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
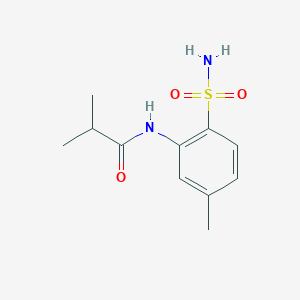
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
